

Solubility and Stability of 2-(Bromomethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

Cat. No.: B1590775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-(Bromomethyl)phenol** (CAS: 58402-38-3), a versatile bifunctional reagent crucial in organic synthesis and as a building block for complex molecules in pharmaceutical and agrochemical development.^[1] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Core Properties of 2-(Bromomethyl)phenol

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrO	^[2] ^[3]
Molecular Weight	187.03 g/mol	^[2] ^[3]
Appearance	White to off-white crystalline solid	^[4]
pKa	9.35 ± 0.35 (Predicted)	^[5]

Solubility Profile

The solubility of **2-(Bromomethyl)phenol** is influenced by its aromatic phenol structure, which allows for hydrogen bonding, and the bromomethyl group. It exhibits moderate solubility in water and is expected to be soluble in many common organic solvents.

Aqueous Solubility

The solubility of **2-(Bromomethyl)phenol** in water has been reported as slightly soluble.

Solvent	Temperature	Solubility	Source
Water	25 °C	2.4 g/L	[5]

The solubility of phenolic compounds in aqueous solutions is generally pH-dependent. At pH values above the pKa of the phenolic hydroxyl group, the compound will deprotonate to form the more soluble phenoxide ion. Conversely, at very acidic pH, solubility can also be affected. [6]

Organic Solvent Solubility

While specific quantitative solubility data in various organic solvents is not extensively available in the literature, its use in synthetic procedures provides qualitative insights. For instance, solvents like chloroform and carbon tetrachloride have been employed in reactions involving **2-(Bromomethyl)phenol**. [7] Based on its structure, it is anticipated to be soluble in a range of polar and non-polar organic solvents.

Solvent	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	Expected to be soluble
Methanol	Expected to be soluble
Ethanol	Expected to be soluble
Acetone	Expected to be soluble
Dichloromethane	Expected to be soluble
Chloroform	Soluble (used in synthesis)[7]
Ethyl Acetate	Expected to be soluble

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of **2-(Bromomethyl)phenol** in a given solvent.^{[8][9]}

Objective: To determine the saturation concentration of **2-(Bromomethyl)phenol** in a specific solvent at a controlled temperature.

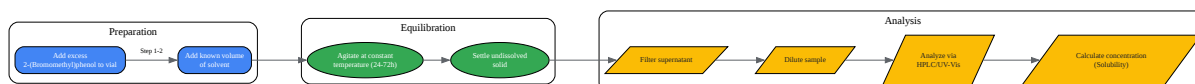
Materials:

- **2-(Bromomethyl)phenol**
- Selected solvent (e.g., water, ethanol, buffered solutions)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- HPLC or UV-Vis spectrophotometer for analysis
- Volumetric flasks and pipettes

Procedure:

- **Preparation:** Add an excess amount of solid **2-(Bromomethyl)phenol** to a series of vials. The excess solid is crucial to ensure saturation is reached.
- **Solvent Addition:** Add a known volume of the desired solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.
- Quantification:
 - Prepare a series of standard solutions of **2-(Bromomethyl)phenol** of known concentrations.
 - Dilute the filtered sample solution to a concentration that falls within the linear range of the analytical method.
 - Analyze the standard and sample solutions using a validated HPLC or UV-Vis spectrophotometric method.
 - Construct a calibration curve from the standard solutions and determine the concentration of **2-(Bromomethyl)phenol** in the sample.
- Calculation: The calculated concentration represents the solubility of **2-(Bromomethyl)phenol** in the tested solvent at that specific temperature.



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Workflow for Shake-Flask Solubility Determination.

Stability Profile

2-(Bromomethyl)phenol, like many phenolic compounds, is susceptible to degradation under certain environmental conditions. Proper storage is essential to maintain its integrity.

General Recommendations:

- **Storage Temperature:** Store in a cool place. Some suppliers recommend cold-chain transportation.[\[10\]](#)
- **Atmosphere:** Store in a dry, well-ventilated area in a tightly sealed container to protect from moisture and air.[\[10\]](#)
- **Light:** Protect from light, as exposure can induce degradation.[\[10\]](#)

Visible signs of degradation can include a change in color (e.g., yellowing or darkening) or the development of an odor.[\[10\]](#)

Degradation Pathways

Forced degradation studies are necessary to elucidate the specific degradation pathways. Based on its chemical structure, the following degradation mechanisms are plausible:[\[10\]](#)

- **Hydrolysis:** The benzylic bromide is susceptible to hydrolysis, particularly under neutral to basic conditions, which would yield 2-(hydroxymethyl)phenol.
- **Oxidation:** The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored quinone-type structures. This can be accelerated by air, light, and metal impurities.
- **Photodegradation:** Exposure to UV or visible light can provide the energy to initiate degradation reactions.
- **Thermal Degradation:** Elevated temperatures can increase the rate of hydrolysis and oxidation. Phenol-formaldehyde resins, which share structural motifs, are known to undergo thermal degradation at high temperatures.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical

method.[13][14][15]

Objective: To investigate the degradation of **2-(Bromomethyl)phenol** under various stress conditions.

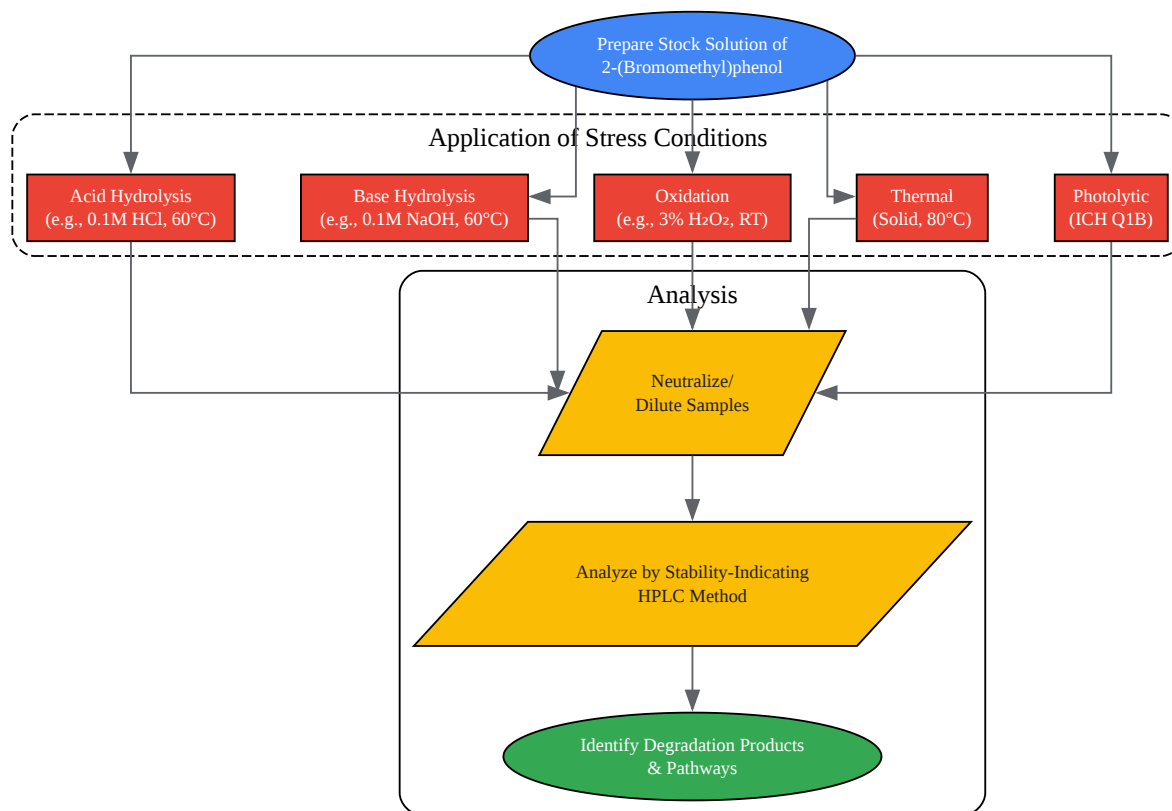
Materials:

- **2-(Bromomethyl)phenol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol or other suitable solvent
- Vials, pH meter, heating block/oven, photostability chamber
- Validated stability-indicating HPLC method (e.g., reverse-phase with UV detection)[1][16]

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **2-(Bromomethyl)phenol** in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[10]
- Stress Conditions (in separate vials):
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).[10]
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a shorter time due to expected faster degradation (e.g., 8 hours).[10]
 - Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for 24 hours.[10]

- Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.^[10]
- Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
- Sample Preparation for Analysis:
 - Before analysis, neutralize the acidic and basic hydrolysis samples.
 - Dilute all stressed samples, including the control, to a suitable concentration with the mobile phase.
- HPLC Analysis:
 - Analyze all samples using a validated stability-indicating HPLC method.
 - Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
 - Assess peak purity of the parent compound peak in the stressed samples to ensure the method's specificity.



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Experimental Workflow for a Forced Degradation Study.

Conclusion

While comprehensive quantitative data for **2-(Bromomethyl)phenol** is limited in public literature, this guide provides the available information along with detailed, standardized protocols for its determination. For researchers and drug development professionals, applying these methodologies to generate in-house data on the solubility and stability of **2-(Bromomethyl)phenol** is a critical step. This will ensure its reliable application in synthetic

chemistry, aid in the development of robust formulations, and establish appropriate storage and handling procedures to maintain its quality and purity.

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